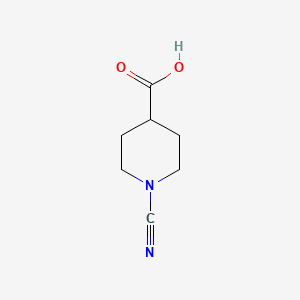

1-Cyanopiperidine-4-carboxylic acid

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The story of piperidine chemistry begins in the mid-19th century. The Scottish chemist Thomas Anderson first reported on piperidine in 1850, followed independently by the French chemist Auguste Cahours in 1852. Cahours was the one who named the compound, deriving it from the genus Piper, the Latin word for pepper, as he had isolated it from piperine (B192125), the alkaloid responsible for the pungency of black pepper. Initially, piperidine was obtained by reacting piperine with nitric acid.

The fundamental structure of piperidine is a six-membered heterocyclic amine, consisting of five methylene (B1212753) bridges (–CH2–) and one amine bridge (–NH–). This simple, saturated heterocycle laid the groundwork for a rich and expanding field of chemical synthesis. Early research focused on its isolation from natural sources and understanding its basic reactivity. The industrial production of piperidine is now primarily achieved through the hydrogenation of pyridine (B92270).

Over the decades, the focus of piperidine chemistry has shifted from isolation and basic characterization to the development of sophisticated synthetic methodologies. The 20th and 21st centuries have seen an explosion in methods for the synthesis of highly functionalized piperidines. These methods include the hydrogenation of pyridine derivatives, intramolecular and intermolecular cyclization reactions, and various multicomponent reactions. The development of stereoselective synthesis has been a particularly important frontier, allowing for precise control over the three-dimensional arrangement of atoms in complex piperidine-containing molecules.

Significance of Piperidine-Based Scaffolds in Modern Organic Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry and drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. Its prevalence is a testament to its favorable properties, including its ability to impart desirable pharmacokinetic characteristics to a molecule. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors.

Piperidine derivatives are found in a wide range of pharmaceuticals, spanning numerous therapeutic areas. Notable examples include drugs for central nervous system disorders, analgesics, antihistamines, and anticancer agents. The versatility of the piperidine scaffold allows chemists to modify its structure to fine-tune the biological activity and properties of a drug candidate.

Beyond its role in pharmaceuticals, the piperidine motif is also a key component of many natural alkaloids, which are a rich source of inspiration for new drug development. The study of these natural products has not only provided new therapeutic leads but has also driven the development of new synthetic methods for constructing the piperidine ring system. In organic synthesis, piperidine and its derivatives are also widely used as bases and as reagents for specific chemical transformations.

Overview of Research Trajectories for 1-Cyanopiperidine-4-carboxylic Acid and Related Analogs

Direct research on this compound is often situated within the broader context of its protected analogs and related derivatives. A significant focus of research has been on N-protected versions, particularly N-Boc-4-cyanopiperidine and N-Boc-piperidine-4-carboxylic acid, which serve as versatile intermediates in the synthesis of more complex molecules. nbinno.com

The synthesis of these scaffolds is a key area of investigation. For instance, N-Boc-4-cyanopiperidine can be synthesized from 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde. chemicalbook.com It is also prepared through the dehydration of the corresponding amide, 4-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester, using reagents like phosphorus oxychloride. echemi.com The removal of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions yields the free amine, providing a pathway to 1-cyanopiperidine derivatives.

Research into analogs of this compound highlights their potential as building blocks for bioactive compounds. For example, 1-Boc-4-cyanopiperidine is a reactant in the synthesis of protein kinase B inhibitors and glycine (B1666218) transporter 1 (GlyT1) inhibitors, both of which are important targets in drug discovery. chemicalbook.comsigmaaldrich.com Furthermore, piperidine-4-carboxylic acid derivatives have been functionalized onto nanoparticles to create magnetic catalysts for organic reactions, demonstrating the utility of this scaffold in materials science. diva-portal.orgresearchgate.net

The dual functionalization of the piperidine ring with both a cyano and a carboxylic acid group at the 4-position, as seen in this compound, presents a unique synthetic platform. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the carboxylic acid offers a handle for amide bond formation or other modifications. This dense functionality makes it a valuable precursor for creating diverse molecular libraries for screening in drug discovery programs. Research trajectories for this compound and its analogs are therefore closely tied to the development of novel synthetic methodologies and their application in constructing complex and biologically relevant molecules.

Chemical Compound Data

Below are tables detailing the chemical compounds mentioned in this article.

Table 1: Properties of Mentioned Piperidine Derivatives

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C7H10N2O2 | A difunctional piperidine with cyano and carboxylic acid groups. |

| Piperidine | C5H11N | The parent heterocyclic amine of this class of compounds. chemicalbook.com |

| Piperine | C17H19NO3 | The alkaloid from black pepper that gives it its pungent taste. |

| Pyridine | C5H5N | The aromatic precursor for the industrial synthesis of piperidine. |

| N-Boc-4-cyanopiperidine | C11H18N2O2 | A key N-protected intermediate in the synthesis of functionalized piperidines. nih.gov |

| N-Boc-piperidine-4-carboxylic acid | C11H19NO4 | A versatile building block in pharmaceutical and chemical research. nbinno.comnih.gov |

| Isonipecotamide (B28982) | C6H12N2O | A precursor for the synthesis of 4-cyanopiperidine (B19701). google.com |

| 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | C11H19NO3 | A starting material for the synthesis of N-Boc-4-cyanopiperidine. chemicalbook.com |

| 4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | C11H20N2O3 | An intermediate in the synthesis of N-Boc-4-cyanopiperidine. echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyanopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-5-9-3-1-6(2-4-9)7(10)11/h6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETJLCOTIMOZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665712 | |

| Record name | 1-Cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179536-08-4 | |

| Record name | 1-Cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Cyanopiperidine 4 Carboxylic Acid and Its Key Intermediates

Foundational Synthetic Routes to Substituted Piperidines

The piperidine (B6355638) ring is a prevalent scaffold in many pharmaceutical agents, making the development of efficient synthetic routes to its derivatives an area of significant research. The journey towards 1-Cyanopiperidine-4-carboxylic acid begins with the synthesis of a versatile precursor, 4-cyanopiperidine (B19701).

Approaches to 4-Cyanopiperidine Synthesis

4-Cyanopiperidine is a critical starting material, and its synthesis is well-established through several methods, most notably the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide). This transformation can be achieved using various dehydrating agents.

Common laboratory and industrial methods include:

Phosphorus Oxychloride (POCl₃): The reaction of isonipecotamide with POCl₃ is a classic method for this dehydration. However, this process can require laborious workup procedures to isolate the final product, with one documented method reporting a yield of 29.7% after extraction and distillation google.comgoogle.com.

Thionyl Chloride (SOCl₂): Dehydration using thionyl chloride offers another route. When isonipecotamide is treated with thionyl chloride in the presence of a formamide (like dimethylformamide or dibutylformamide) in a suitable diluent, 4-cyanopiperidine hydrochloride can be obtained in high yield and purity wipo.intgoogle.com. One protocol describes adding the reaction mixture to ice, adjusting the pH, and extracting the product, resulting in a 36% yield google.com.

Trifluoroacetic Anhydride (B1165640): Heating isonipecotamide in trifluoroacetic anhydride results in the formation of 1-trifluoroacetyl-4-cyanopiperidine. This intermediate must then be hydrolyzed in a subsequent step to yield 4-cyanopiperidine google.comgoogle.com. This two-step process has been reported to have a yield of 27.1% google.com.

These methods often result in the hydrochloride salt of 4-cyanopiperidine, which can be used directly or neutralized to provide the free base for subsequent reactions.

Regioselective Functionalization of Piperidine Systems

The functionalization of the piperidine ring itself is a key strategy for creating diverse molecular architectures. Achieving regioselectivity—the ability to introduce a functional group at a specific position on the ring—is a significant challenge. Modern synthetic methods have enabled catalyst-controlled C-H functionalization, allowing for precise modification of the piperidine scaffold.

Research has shown that rhodium-catalyzed C-H insertion reactions can be used to functionalize the piperidine ring d-nb.infonih.gov. The site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of both the nitrogen protecting group and the specific rhodium catalyst used d-nb.infonih.gov. For instance, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts can lead to substitution at the C2 position, while using different catalysts and N-protecting groups can direct functionalization to the C4 position d-nb.infonih.gov. Furthermore, palladium-catalyzed C-H arylation has been developed for the regioselective functionalization at the C4 position of piperidine derivatives that have a directing group at the C3 position acs.org. These advanced methods provide powerful tools for elaborating the piperidine core.

Carboxylic Acid Functionalization via Nitrile Hydrolysis

The final key transformation in the synthesis of the piperidine-4-carboxylic acid intermediate is the conversion of the cyano group at the C4 position into a carboxylic acid. This is accomplished through hydrolysis. Nitrile hydrolysis is a robust and well-understood reaction that can be performed under either acidic or alkaline conditions.

The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.

Acidic Hydrolysis: The N-protected 4-cyanopiperidine is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid organic-chemistry.org. This process directly yields the free carboxylic acid and the corresponding ammonium salt.

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a base, like sodium hydroxide (B78521) organic-chemistry.org. This reaction produces the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step organic-chemistry.org.

The choice between acidic and alkaline conditions often depends on the stability of the N-protecting group and other functional groups present in the molecule. For instance, the Boc group is sensitive to strong acid, which must be considered when planning the hydrolysis step. Nitrilase-catalyzed enantioselective synthesis also presents a biochemical route to piperidinecarboxylic acids from their corresponding nitriles chemicalbook.comsigmaaldrich.com.

Mechanistic Principles of Nitrile to Carboxylic Acid Conversion

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under either acidic or basic conditions. chemistrysteps.combyjus.com In both pathways, the reaction proceeds through an amide intermediate, which can sometimes be isolated. byjus.com

Acid-Catalyzed Hydrolysis

The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the nitrile carbon. youtube.com This is followed by deprotonation to form an imidic acid, a tautomer of an amide. chemistrysteps.com The imidic acid rapidly tautomerizes to the more stable amide. The hydrolysis then continues with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that, after a series of proton transfer steps, eliminates ammonia to yield the final carboxylic acid. youtube.comyoutube.com

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid. The imidic acid is then deprotonated by the base, and a subsequent proton transfer leads to the formation of the amide intermediate. chemistrysteps.com The amide is then hydrolyzed by the continued action of the hydroxide base. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amide anion (a poor leaving group), which is subsequently protonated to form ammonia, and the carboxylate salt is formed. chemistrysteps.com Acidification in a final workup step yields the carboxylic acid. byjus.com

Optimized Reaction Conditions for Efficient Hydrolysis of Cyanopiperidine Derivatives

Generally, the hydrolysis is conducted at elevated temperatures, often under reflux, to drive the reaction to completion. commonorganicchemistry.com Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly employed for acid-catalyzed hydrolysis. commonorganicchemistry.com For base-catalyzed hydrolysis, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are typically used. commonorganicchemistry.com

The table below summarizes typical conditions for nitrile hydrolysis, which are applicable to cyanopiperidine derivatives.

| Catalyst Type | Reagents | Solvent | Temperature | Notes |

| Acidic | Concentrated HCl or H₂SO₄ | Water, Dioxane | Reflux | Acid-sensitive functional groups may not be tolerated. commonorganicchemistry.com |

| Basic | NaOH or KOH | Water, Ethanol/Water | Reflux | The product is a carboxylate salt, requiring an acidic workup. Base-sensitive groups are not well tolerated. commonorganicchemistry.com |

For instance, in synthetic routes leading to precursors of this compound, related hydrolysis steps are performed under stringent conditions. One method described in patent literature involves the conversion of 1-trifluoroacetyl-4-cyanopiperidine to 4-cyanopiperidine via hydrolysis with potassium carbonate, highlighting the use of basic conditions to cleave an amide while preserving the nitrile. google.com The subsequent hydrolysis of the nitrile would require the harsher conditions outlined above.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to the stereospecific interactions of chiral molecules with biological targets. Several strategies have been developed for the stereoselective synthesis of substituted piperidines, which can be adapted for producing enantiopure derivatives of this compound. ru.nl

One powerful method involves the use of internal asymmetric induction , where a chiral center already present in a reactant directs the formation of a new stereocenter. ru.nl This "chiral pool" approach often utilizes readily available chiral starting materials. For example, a Mannich reaction/conjugate addition sequence using Danishefsky's diene can be employed to form the piperidine ring, where a chiral auxiliary attached to the imine reactant shields one face, directing the incoming nucleophile to create a specific stereoisomer. ru.nl

Enzymatic reactions offer another highly effective route to enantiopure compounds under mild conditions. researchgate.net Nitrilase enzymes can catalyze the dynamic kinetic resolution (DKR) of racemic α-substituted nitriles to produce enantiomerically pure α-substituted carboxylic acids. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the nitrile. The unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiopure acid. researchgate.net This approach is particularly relevant for the synthesis of chiral piperidine-4-carboxylic acids from corresponding racemic 4-cyanopiperidine precursors.

Furthermore, aza-Prins cyclization has been utilized for the synthesis of cis-4-hydroxy pipecolic acid derivatives, which are structurally related to the target molecule. researchgate.net This method involves the coupling of amino acid-derived homoallylic amines with glyoxylic acid to create the piperidine ring with high diastereomeric control. researchgate.net

Multicomponent Reactions and Convergent Synthesis Approaches for Piperidine Carboxylic Acids

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.comrug.nl MCRs are particularly well-suited for the synthesis of highly functionalized and structurally diverse piperidine scaffolds. taylorfrancis.comacs.org

A variety of MCRs have been developed for piperidine synthesis. For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O to generate functionalized piperidines. taylorfrancis.com Another approach involves a four-component diastereoselective synthesis of pyridinium salts of piperidin-2-ones from Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate. researchgate.net These reactions create multiple stereogenic centers in a controlled manner. researchgate.net

| MCR Type | Components | Catalyst/Conditions | Product Type |

| Three-component | Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl₂·8H₂O, Ethanol, Reflux | Functionalized piperidines taylorfrancis.com |

| Pseudo five-component | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | No catalyst mentioned | Highly functionalized piperidines acs.org |

| Four-component | Michael acceptors, Pyridinium ylides, Aromatic aldehydes, Ammonium acetate | Methanol (B129727) | Pyridinium salts of piperidin-2-ones researchgate.net |

| Double Mannich | Benzofuran, Primary amine, Formaldehyde | Acetic acid | Benzofuran-fused piperidines rsc.org |

Novel Synthetic Methodologies for Diversification of the this compound Scaffold

The diversification of the this compound scaffold is essential for creating libraries of compounds for screening in drug discovery programs. The synthetic methodologies discussed previously, particularly MCRs, provide a powerful platform for achieving this diversity.

MCRs allow for the rapid generation of a wide range of structurally complex piperidines by simply varying the starting components. acs.org For instance, by using different aromatic aldehydes, amines, and Michael acceptors in the MCRs described, a multitude of substituents can be introduced around the piperidine ring. taylorfrancis.comresearchgate.net This diversity-oriented synthesis is a cornerstone of modern medicinal chemistry.

Beyond MCRs, other novel methodologies can be employed for scaffold diversification. The development of stereoselective reactions, such as the asymmetric Mannich reactions or aza-Prins cyclizations, allows for the creation of specific stereoisomers, adding another layer of diversity. ru.nlresearchgate.net Furthermore, the functional groups present on the scaffold—the cyano group, the carboxylic acid, and the piperidine nitrogen—serve as handles for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the cyano group can be reduced or participate in cycloaddition reactions. The piperidine nitrogen can be functionalized with a wide array of substituents, further expanding the chemical space accessible from this versatile scaffold.

Chemical Reactivity and Transformation Mechanisms of 1 Cyanopiperidine 4 Carboxylic Acid

Elucidation of Reaction Mechanisms for the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, conversion to more reactive acyl derivatives, and selective reduction.

Esterification Reactions and Kinetic Studies

The conversion of the carboxylic acid group in 1-cyanopiperidine-4-carboxylic acid to an ester is a fundamental transformation, typically achieved through Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which usually serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Kinetic studies on esterification reactions reveal that the reaction rate is influenced by several factors. The rate generally increases with temperature, catalyst loading, and the molar ratio of alcohol to acid. ripublication.comresearchgate.net However, the presence of water, a byproduct of the reaction, can inhibit the forward reaction and shift the equilibrium back towards the reactants. ripublication.com

Alternative esterification methods include reaction with alkyl halides, where the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, or the use of dehydrating agents like aromatic carboxylic anhydrides to drive the reaction forward. tcichemicals.comresearchgate.net

Table 1: Factors Influencing Fischer Esterification Kinetics

| Factor | Effect on Reaction Rate | Rationale | Citation |

| Temperature | Increases | Provides activation energy for the reaction to proceed faster. | ripublication.com |

| Catalyst Loading | Increases | A higher concentration of acid catalyst leads to a greater concentration of the protonated, more reactive carboxylic acid intermediate. | researchgate.net |

| Alcohol-to-Acid Molar Ratio | Increases | Using the alcohol as a solvent (large excess) shifts the equilibrium towards the product side, according to Le Châtelier's principle. | masterorganicchemistry.com |

| Presence of Water | Decreases | As a product, water can participate in the reverse reaction (ester hydrolysis), inhibiting the net formation of the ester. | ripublication.com |

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond by reacting the carboxylic acid moiety with an amine is a cornerstone of medicinal chemistry and peptide synthesis. nih.gov Direct condensation of a carboxylic acid and an amine requires high temperatures and results in the formation of water, making the process reversible. mdpi.com Therefore, the carboxylic acid is typically activated using coupling reagents to facilitate the reaction under milder conditions. iris-biotech.de

A wide array of peptide coupling reagents is available, which can be broadly categorized as carbodiimides and phosphonium (B103445) or aminium salts. iris-biotech.depeptide.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. peptide.com To suppress racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium/Aminium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly efficient. iris-biotech.desigmaaldrich.com They react with the carboxylic acid to form an active ester (e.g., an OBt or OAt ester), which then readily reacts with the amine. sigmaaldrich.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt), which accelerates the coupling reaction. sigmaaldrich.com

A modern, greener approach involves a one-pot process using a dithiocarbamate (B8719985) to form a thioester intermediate, which then reacts with the amine without the need for traditional, often hazardous, coupling reagents. nih.gov

Table 2: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Example(s) | Mechanism of Action | Advantages/Disadvantages | Citation |

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. | Effective and inexpensive; DCC byproduct is insoluble, complicating solid-phase synthesis; potential for racemization without additives. | peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium-based active ester. | High efficiency, especially for hindered couplings; PyAOP is very effective for N-methyl amino acids. | iris-biotech.desigmaaldrich.com |

| Aminium Salts | HBTU, HATU, HCTU | Forms an aminium-based active ester (e.g., OBt or OAt esters). | Fast reactions, low side reactions; HATU is highly reactive but has safety concerns (explosiveness). | iris-biotech.desigmaaldrich.com |

Conversion to Acyl Halides and Anhydrides

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic derivatives such as acyl halides and anhydrides. These intermediates are not typically isolated but are generated in situ for subsequent reactions.

Acyl Halides : The most common method to prepare an acyl chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂). rsc.org The reaction proceeds with the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion to form an acyl-chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the acyl chloride. This is a highly effective one-pot method for subsequent amidation reactions. rsc.org

Acid Anhydrides : Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using strong dehydrating agents like phosphorus pentoxide (P₂O₅). thieme-connect.de A more versatile method for both symmetrical and mixed anhydrides involves the reaction of a carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. thieme-connect.de For instance, reacting a carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid catalyst can produce a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org

Selective Reduction Pathways of the Carboxylic Acid Group

The selective reduction of the carboxylic acid group to a primary alcohol is a crucial transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are often unselective and will also reduce the cyano group. chemistrysteps.com Therefore, milder and more selective methods are preferred.

One such method involves the activation of the carboxylic acid with cyanuric chloride, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in water. sciencemadness.org This procedure is efficient and can be performed on a large scale. Another selective method uses a combination of sodium borohydride and iodine (I₂), which generates diborane (B8814927) in situ. The diborane then selectively reduces the carboxylic acid to the corresponding primary alcohol. researchgate.net This approach is notable for its chemoselectivity, leaving other functional groups like esters and nitriles intact.

Table 3: Reagents for Selective Reduction of Carboxylic Acids

| Reagent System | Key Features | Mechanism Outline | Citation |

| NaBH₄ / Cyanuric Chloride | Mild conditions, high efficiency, can be used in aqueous media. | Carboxylic acid is activated by cyanuric chloride, then the activated intermediate is reduced by NaBH₄. | sciencemadness.org |

| NaBH₄ / I₂ | High chemoselectivity, leaves many other functional groups unaffected. | NaBH₄ and I₂ react to form diborane (B₂H₆) in situ, which is the active reducing agent for the carboxylic acid. | researchgate.net |

Transformative Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo various transformations, most notably through nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond. lumenlearning.com

Selective Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Reduction to Primary Amines : The nitrile group can be completely reduced to a primary amine (-CH₂NH₂) using strong hydride reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. The first addition forms an imine anion intermediate, which is then attacked by a second hydride ion to form a dianion. An aqueous workup then protonates the nitrogen to yield the primary amine. chemistrysteps.com

Hydrolysis to Amides and Carboxylic Acids : The nitrile can be hydrolyzed under either acidic or basic conditions. lumenlearning.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. This leads to an imidic acid intermediate, which tautomerizes to an amide. libretexts.org Under harsher conditions with prolonged heating, the amide can be further hydrolyzed to the corresponding carboxylic acid. This transformation would ultimately lead back to a piperidine-4,4-dicarboxylic acid derivative.

Addition of Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction provides a powerful method for carbon-carbon bond formation at the 4-position of the piperidine (B6355638) ring.

Conversion of Nitrile to Other Nitrogen-Containing Functionalities

The N-cyano group of this compound is a versatile functional handle that can be transformed into various other nitrogen-containing moieties, most notably amides and amines. These conversions are fundamental in modifying the molecule's structure and properties for various applications in medicinal chemistry and organic synthesis. smolecule.com

Hydrolysis to Carboxamides and Carboxylic Acids:

The nitrile group can undergo hydrolysis under both acidic and basic conditions to yield a primary carboxamide, which upon further hydrolysis, can lead to the cleavage of the N-C bond. researchgate.netchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of a protonated amide intermediate after tautomerization. libretexts.org This intermediate, N-carbamoylpiperidine-4-carboxylic acid, can be isolated or further hydrolyzed under harsher conditions.

Base-Catalyzed Hydrolysis: With an aqueous base, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to the amide. chemistrysteps.com

Photolytic Hydration: N-cyanopiperidines have been shown to undergo photolytic hydration in the presence of dilute acid to form the corresponding N-carboxamide. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through an excited triplet state of the cyanamide (B42294). cdnsciencepub.com

Reduction to Amines:

The most significant transformation of the nitrile group is its reduction to a primary amine (aminomethyl group). This reaction fundamentally alters the electronic and steric properties of the piperidine nitrogen substituent.

Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing the N-cyano group to a methylamine (B109427) group (-(CH₂)NH₂). bohrium.com This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Catalytic Hydrogenation: While less commonly detailed for N-cyanamides specifically, catalytic hydrogenation is a standard method for nitrile reduction.

Cobalt-Catalyzed Reduction: A combination of cobalt(II) chloride hexahydrate and sodium borohydride in methanol (B129727) has been effectively used to reduce the cyano function of N-cyanopiperidine derivatives to the corresponding primary amine. afasci.com

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | N-Carbamoyl | chemistrysteps.comlibretexts.org |

| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, heat | N-Carbamoyl | chemistrysteps.com |

| Photolytic Hydration | hν, dilute acid | N-Carbamoyl | cdnsciencepub.comcdnsciencepub.com |

| Reduction | 1. LiAlH₄; 2. H₂O | N-Methylamine | bohrium.com |

| Reduction | CoCl₂·6H₂O, NaBH₄, MeOH | N-Methylamine | afasci.com |

Electrophilic and Nucleophilic Reactivity of the Piperidine Ring System

The piperidine ring in this compound possesses distinct reactivity at its nitrogen and carbon atoms. The presence of the electron-withdrawing cyano group on the nitrogen atom significantly modulates its traditional reactivity.

Reactivity of the Nitrogen Atom:

Unlike typical secondary amines which are nucleophilic, the nitrogen atom in an N-cyanamide is significantly less basic and nucleophilic. The powerful electron-withdrawing effect of the nitrile group reduces the electron density on the nitrogen. However, the cyanamide functional group itself exhibits dual reactivity.

Electrophilic Character: The cyanamide group can act as an electrophile. wikipedia.org The nitrile carbon is susceptible to attack by nucleophiles. For instance, alcohols, thiols, and amines can add to the cyano group to form alkylisoureas, isothioureas, and guanidines, respectively. wikipedia.org

Nucleophilic Character: The cyanamide can also react as a nucleophile, although this is less common and often requires deprotonation to form a cyanamide anion. nih.gov

N-CN Bond Cleavage: The N-CN bond can be cleaved under certain conditions, allowing the cyano group to function as an electrophilic cyanating agent. nih.gov

Reactivity of the Ring Carbons:

The piperidine ring is a saturated heterocyclic system. The C-H bonds are generally unreactive, but the presence of the heteroatom and the substituents can influence their reactivity.

α-Carbon Reactivity (Iminium Ion Formation): Oxidation of the piperidine ring can lead to the formation of an enamine or an iminium ion, particularly at the C2 and C6 positions adjacent to the nitrogen. The introduction of a cyanide ion to such iminium intermediates is a known method to form 2-cyanopiperidine (B128535) derivatives. tkk.fi This pathway highlights the potential for functionalization at the α-carbons.

Nucleophilic Substitution at Ring Carbons: Direct nucleophilic substitution on the carbon atoms of the saturated piperidine ring is not a feasible reaction pathway.

Mechanistic Investigations of Functional Group Interconversions on this compound and its Derivatives

The mechanisms of the key transformations of this compound are based on fundamental principles of organic chemistry, involving nucleophilic additions, eliminations, and redox reactions.

Mechanism of Nitrile Hydrolysis:

The hydrolysis of the nitrile group proceeds via a two-part mechanism, starting with the formation of an amide intermediate. chemistrysteps.com

Acid-Catalyzed Mechanism:

Protonation: The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺) to activate the nitrile. libretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable N-carbamoyl intermediate. libretexts.org

Further Hydrolysis: Under forcing conditions, the amide can be further hydrolyzed via a standard acid-catalyzed amide hydrolysis mechanism to cleave the N-C bond. nerdfighteria.info

Base-Catalyzed Mechanism:

Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon.

Protonation: The resulting nitrogen anion is protonated by water to form an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the N-carbamoyl intermediate.

Further Hydrolysis: The amide can be hydrolyzed under basic conditions, which involves the nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the piperidine nitrogen leaving group (as an anion, which is then protonated). nerdfighteria.info

Mechanism of Carboxylic Acid Esterification (Fischer Esterification):

The conversion of the carboxylic acid to an ester is a classic acid-catalyzed nucleophilic acyl substitution.

Carbonyl Activation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Mechanism of Nitrile Reduction with Hydrides:

The reduction of the nitrile with a hydride reagent like LiAlH₄ involves successive nucleophilic additions. libretexts.org

Advanced Applications in Organic Synthesis and Chemical Biology

Utilization as a Core Building Block in Complex Organic Molecule Synthesis

1-Cyanopiperidine-4-carboxylic acid and its derivatives are pivotal starting materials for the synthesis of intricate organic molecules, particularly in the pharmaceutical industry. The N-Boc protected form, N-Boc-4-cyanopiperidine-4-carboxylic acid, is frequently employed as a key intermediate. lookchem.com The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the piperidine (B6355638) nitrogen, preventing its unwanted reactions while allowing for selective modifications at the cyano and carboxylic acid functionalities. lookchem.com This protection strategy facilitates cleaner reactions and enables the stepwise construction of more complex molecular entities. lookchem.com

The dual functionality of the molecule allows for orthogonal chemical transformations. The carboxylic acid group can readily participate in amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. Simultaneously, the cyano group can be transformed into a variety of other functional groups. For instance, it can be reduced to a primary amine, which introduces a new point of diversity for further elaboration. smolecule.com This versatility makes this compound a valuable building block for creating a wide array of molecular structures with potential therapeutic properties. lookchem.com Its utility is demonstrated in the synthesis of various pharmaceutical candidates, where it serves as a precursor to enhance the pharmacological profiles of potential therapeutic agents. lookchem.com

Role in the Construction of Diverse Heterocyclic Systems

The piperidine scaffold is a prevalent motif in a vast number of natural products and FDA-approved drugs. mdpi.com Consequently, methods for the synthesis of functionalized piperidines are of great interest to medicinal chemists. This compound and its parent compound, 4-cyanopiperidine (B19701), serve as versatile precursors for the construction of a wide range of heterocyclic systems. google.comresearchgate.net

The cyano group at the 4-position is a key handle for diversification. For example, reductive amination of a related 4-formylpyrazole with 4-cyanopiperidine has been successfully employed to synthesize complex pyrazole-containing piperidine derivatives. researchgate.net This highlights the utility of the cyanopiperidine moiety in linking different heterocyclic rings. Furthermore, the piperidine ring itself can be a component in the formation of spirocyclic systems. The Strecker reaction, for instance, can be used to generate α-amino nitriles from N-substituted piperidinones, which are then converted into spirohydantoins, a class of compounds with a wide range of biological activities. ucl.ac.be

The synthesis of various substituted piperidines is often achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. scispace.com The functional groups on this compound make it an ideal candidate for incorporation into such reaction schemes, enabling the efficient generation of diverse heterocyclic libraries.

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries for high-throughput screening is a fundamental strategy in modern drug discovery. nih.gov The structural features of this compound make it an excellent scaffold for the design and synthesis of such libraries. otavachemicals.com The ability to introduce diversity at two distinct points—the nitrogen atom (after deprotection) and the carboxylic acid group—allows for the generation of a large number of analogs from a single core structure.

The process often involves solid-phase synthesis, where the carboxylic acid of an N-protected cyanopiperidine derivative is attached to a resin. ijpsr.com Subsequent reactions can then be carried out on the cyano group or on the piperidine nitrogen after deprotection. This combinatorial approach enables the rapid production of a library of related compounds, each with a unique combination of substituents. ijpsr.com The resulting libraries can then be screened against various biological targets to identify new lead compounds for drug development. The use of scaffolds like this compound is crucial for exploring chemical space and increasing the probability of discovering novel bioactive molecules. uni-tuebingen.de

Application in the Development of Non-Natural Amino Acid Mimetics

Non-natural amino acids are invaluable tools in peptide science and drug design, offering ways to create peptides with enhanced stability, novel conformations, and improved biological activity. sigmaaldrich.comarxiv.org 4-Aminopiperidine-4-carboxylic acid (Pip), a close analog of this compound where the cyano group is replaced by an amino group, is recognized as a non-natural amino acid and a mimetic of lysine. nih.govgoogle.com This mimicry arises from the presence of a six-membered aliphatic ring and two basic amine functionalities (the ring nitrogen and the 4-amino group), which resemble the structure of lysine. google.com

The incorporation of such cyclic, conformationally constrained amino acids into peptides can induce specific secondary structures, such as helices. For instance, peptides containing 4-aminopiperidine-4-carboxylic acid have been shown to form highly helical structures that are also water-soluble. acs.org The rigid piperidine ring restricts the conformational freedom of the peptide backbone, leading to more defined three-dimensional structures. This is a desirable property in the design of peptidomimetics, as it can lead to higher receptor affinity and selectivity. sigmaaldrich.com Given the chemical relationship, this compound can be considered a precursor to such amino acid mimetics, with the cyano group offering a synthetic handle for conversion to an amino group or other functionalities.

Contributions to Green Chemistry Methodologies in Piperidine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. In the context of piperidine synthesis, significant efforts have been made to develop greener methodologies. scispace.comorgchemres.orgresearchgate.net These approaches often focus on the use of non-toxic and recyclable catalysts, the use of environmentally friendly solvents like water or ethanol, and the development of one-pot, multi-component reactions that minimize waste and improve atom economy. scispace.comresearchgate.net

For example, the synthesis of highly functionalized piperidines has been achieved using biodegradable catalysts such as ascorbic acid or L-proline nitrate (B79036) in aqueous media. orgchemres.orgrsc.org These reactions often proceed at ambient temperature, further reducing energy consumption. While specific green synthesis routes for this compound are not extensively detailed in the reviewed literature, the general advancements in green piperidine synthesis are directly applicable. The synthesis of this compound and its derivatives can be made more sustainable by employing these green catalysts and reaction conditions. For instance, the dehydration of isonipecotamide (B28982) to form 4-cyanopiperidine, a key precursor, has been optimized to improve yield and reduce the use of hazardous reagents. google.com The adoption of such green methodologies in the synthesis of this compound is crucial for minimizing the environmental impact of producing this important chemical building block.

Computational and Theoretical Investigations of 1 Cyanopiperidine 4 Carboxylic Acid Systems

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyanopiperidine-4-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, optimized geometry, and energetic profile. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are key to predicting the molecule's reactivity.

For the carboxylic acid group, a critical aspect is the conformational equilibrium between the syn and anti forms. While the syn conformation is often considered more stable due to intramolecular hydrogen bonding, studies on similar molecules like acetic acid have shown that in an aqueous environment, the anti conformation can be significantly populated due to stabilizing interactions with solvent molecules. nih.gov This has important implications for how this compound interacts in a biological context.

Table 1: Illustrative Energetic Data from Quantum Chemical Calculations

| Property | Calculated Value (Illustrative) | Method |

| Ground State Energy | -X Hartree | DFT/B3LYP/6-31G |

| HOMO Energy | -Y eV | DFT/B3LYP/6-31G |

| LUMO Energy | +Z eV | DFT/B3LYP/6-31G |

| Dipole Moment | D debye | DFT/B3LYP/6-31G |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Free Energy Surface Mapping for Key Synthetic Transformations

Understanding the synthesis of this compound and its derivatives can be greatly enhanced by mapping the free energy surface of the key reaction steps. This involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products. Such studies can reveal the most favorable reaction pathways and help in optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can provide predicted values for:

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts aids in the assignment of experimental spectra.

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the presence of specific functional groups and to analyze the conformational state of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of Piperidine (B6355638) Derivatives

The piperidine ring in this compound can adopt various conformations, with the chair conformation being the most common. The substituents on the ring, namely the cyano group at position 1 and the carboxylic acid group at position 4, can exist in either axial or equatorial positions. Conformational analysis, through methods like molecular mechanics and quantum chemistry, can determine the relative stabilities of these different conformers.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of piperidine derivatives. nih.gov By simulating the motion of the molecule over time, MD can explore the different accessible conformations and the transitions between them. When performed in a solvent, these simulations also capture the influence of the environment on the conformational preferences of the molecule. nih.gov For instance, studies on related cyclic peptides have shown that the inclusion of explicit solvent molecules can dampen the motion of the cyclic structure. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of organic reactions. For this compound, this can involve:

Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, computational models can predict which isomer is likely to be the major product by comparing the activation energies of the competing reaction pathways.

Site-Selectivity: In molecules with multiple reactive sites, such as the cyano and carboxylic acid groups in this compound, computational studies can predict which site is more likely to react with a given reagent. researchgate.net

In Silico Screening and Ligand Design Studies

The structural motif of this compound makes it an interesting scaffold for the design of new bioactive molecules. In silico methods are extensively used in drug discovery to screen large libraries of compounds and to design new ligands with desired properties. nih.gov

The general workflow for such studies often begins with the preparation of a protein target structure and a database of ligands. nih.gov Molecular docking is then used to predict the binding mode and affinity of the ligands to the target protein. nih.govjapsonline.com This process allows for the rapid identification of potential lead compounds.

For a molecule like this compound, these studies could involve its use as a building block in the design of inhibitors for various enzymes or receptors. The piperidine scaffold is common in medicinal chemistry, and the cyano and carboxylic acid groups offer points for further chemical modification to optimize binding and pharmacokinetic properties. rsc.org

Table 2: Illustrative Data from a Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Derivative 1 | -9.5 | 50 nM | ASP129, TYR234 |

| Derivative 2 | -8.7 | 200 nM | HIS80, SER130 |

| Derivative 3 | -8.2 | 500 nM | TRP84, PHE230 |

Emerging Trends and Future Perspectives in 1 Cyanopiperidine 4 Carboxylic Acid Research

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of 1-Cyanopiperidine-4-carboxylic acid and its derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing. researchgate.netnih.govd-nb.info These technologies offer substantial advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability. researchgate.netnih.gov

Flow chemistry facilitates the rapid optimization of reaction conditions and allows for the seamless integration of multiple synthetic steps, reducing the need for intermediate isolation and purification. nih.gov For instance, the carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in a continuous flow system demonstrates the potential for efficient synthesis of related piperidine (B6355638) carboxylic acids. researchgate.net Similarly, the use of tube-in-tube gas-permeable membrane reactors has proven effective for the continuous-flow synthesis of carboxylic acids using CO2, a technique applicable to the synthesis of this compound. durham.ac.uk The development of one-pot syntheses of nitrogen-containing heterocycles under microwave irradiation in aqueous media further highlights the move towards more efficient and environmentally benign processes. organic-chemistry.org

The table below summarizes key findings from recent research on the application of flow chemistry in the synthesis of piperidine derivatives.

| Feature | Description | Reference |

| Efficiency | Flow chemistry enables rapid and efficient assembly of compound libraries for biological testing. | researchgate.net |

| Scalability | Continuous flow reactions can be smoothly scaled up, as demonstrated by the synthesis of a drug precursor. | organic-chemistry.org |

| Sustainability | Continuous processing is a key component of greener and more environmentally friendly synthetic methodologies. | researchgate.net |

| Process Control | Flow reactors offer precise control over reaction parameters, leading to higher yields and purities. | nih.gov |

Application of Machine Learning in Reaction Prediction and Retrosynthesis

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, with significant implications for the study of this compound. researchgate.netsnf.ch ML algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations and to propose novel retrosynthetic pathways. nih.govarxiv.orggithub.com

In the context of this compound, ML models can be trained to predict the feasibility and yield of various functionalization reactions, guiding chemists in the design of more efficient synthetic routes. nih.govnih.gov For example, QSAR models have been developed to predict the toxicity of piperidine derivatives, showcasing the potential of ML in assessing the biological properties of new compounds. nih.gov Furthermore, ML frameworks are being developed to enhance the interpretability and reliability of retrosynthesis predictions, moving beyond purely data-driven approaches to incorporate chemical reaction rules. rsc.orgnih.gov

The following table highlights different machine learning approaches and their applications in chemical synthesis.

| Machine Learning Approach | Application in Chemical Synthesis | Reference |

| LocalRetro Framework | Predicts retrosynthetic reactions by focusing on local molecular changes, refined by global attention mechanisms. | nih.gov |

| Conditional Graph Logic Network | Learns when to apply reaction templates, considering chemical feasibility and strategic advantage. | arxiv.org |

| Graph2Edits Architecture | Predicts retrosynthetic pathways as a series of graph edits, enhancing interpretability. | nih.gov |

| QSAR Models | Predicts biological activity and toxicity of new chemical entities based on their structural features. | nih.gov |

Exploration of Photo- and Electrocatalytic Methodologies for Piperidine Functionalization

The functionalization of the piperidine ring is a critical aspect of developing novel derivatives of this compound. Photo- and electrocatalytic methods are gaining prominence as powerful strategies for C-H functionalization, offering mild and selective reaction conditions. nih.govacs.orgnih.gov

Photoredox catalysis, in particular, has been successfully employed for the α-amino C-H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.govacs.org This method has demonstrated high diastereoselectivity and has been applied to a range of piperidine substrates. nih.gov Electrosynthesis in flow microreactors is another promising approach, enabling the efficient synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization. researchgate.netnih.govresearchgate.net Recent work has also shown the electrochemical ring-opening of piperidine-containing peptides, highlighting the versatility of electrochemical methods for modifying piperidine scaffolds. thieme-connect.comthieme-connect.de

The table below presents examples of photo- and electrocatalytic functionalization of piperidines.

| Method | Reaction Type | Key Findings | Reference |

| Photoredox Catalysis | α-Amino C–H Arylation | High diastereoselectivity in the arylation of substituted piperidines. | nih.govacs.org |

| Flow Electrosynthesis | Anodic Methoxylation | Efficient and scalable synthesis of 2-substituted N-(methyl-d)piperidines. | nih.govresearchgate.netnih.gov |

| Electroreductive Cyclization | Synthesis of Piperidines | Good yields in a flow microreactor compared to batch reactions. | researchgate.net |

| Electrochemical Ring-Opening | C–N Bond Cleavage | Synthesis of peptide aldehydes from piperidine-containing peptides. | thieme-connect.comthieme-connect.de |

Development of Advanced Imaging Probes and Diagnostic Tools

The piperidine scaffold is a key component in the development of advanced imaging probes, particularly for Positron Emission Tomography (PET). The unique properties of this compound and its derivatives make them attractive candidates for the synthesis of novel PET tracers.

For instance, piperidine-based compounds have been radiolabeled with Carbon-11 and Fluorine-18 to create imaging agents for various biological targets. nih.govnih.gov These tracers are being investigated for their potential in diagnosing and monitoring diseases such as cancer by targeting specific receptors like VEGFR-2 and fibroblast activation protein (FAP). nih.govnih.gov The development of PSMA-targeting PET imaging agents, many of which incorporate a urea (B33335) motif that can be conceptually linked to derivatives of this compound, has revolutionized the detection of prostate cancer. mdpi.com

The following table summarizes the application of piperidine derivatives in PET imaging.

| PET Tracer | Target | Disease Application | Reference |

| [¹¹C]PAQ | VEGFR-2 | Cancer (angiogenic "hot spots") | nih.gov |

| [¹⁸F]4a | FAP | Cancer | nih.gov |

| PSMA-targeting agents | PSMA | Prostate Cancer | mdpi.com |

Expanding the Scope of Biological Target Engagement for Novel Therapeutic Applications

The this compound scaffold serves as a versatile starting point for the discovery of novel therapeutic agents targeting a wide range of biological pathways. Its structural features allow for diverse chemical modifications, leading to the development of compounds with high affinity and selectivity for various protein targets.

Derivatives of this compound are being explored as inhibitors of protein kinases, glycine (B1666218) transporters (GlyT1), and cannabinoid receptors (CB2). chemicalbook.com Furthermore, the core structure is found in compounds with potential applications as LPA1R antagonists, which are relevant for treating fibrotic diseases. nih.gov The ongoing exploration of the chemical space around this scaffold is expected to yield new drug candidates with improved efficacy and safety profiles for a multitude of diseases.

The table below lists some of the biological targets and therapeutic areas being investigated for derivatives of this compound.

| Biological Target | Therapeutic Area | Reference |

| Protein Kinase B | Cancer | chemicalbook.com |

| GlyT1 | Neurological Disorders | chemicalbook.com |

| CB2 Receptor | Inflammatory and Neuropathic Pain | chemicalbook.com |

| LPA1 Receptor | Fibrotic Diseases | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-Cyanopiperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step organic reactions, such as functional group interconversion on the piperidine scaffold. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like cyanide hydrolysis.

- Purification methods : Column chromatography or recrystallization is employed to isolate the product, with purity verified via HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR confirm the presence of the cyano group (δ ~110–120 ppm for CN) and carboxylic acid proton (δ ~12 ppm) .

- IR spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 154.17) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a sealed container at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and degradation. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity data (e.g., IC values) often arise from:

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across studies.

- Structural analogs : Compare data with structurally similar compounds (e.g., 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid) to identify substituent effects .

- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain potency differences .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Structure-activity relationship (SAR) studies : Modify the piperidine ring (e.g., substituent position) or cyano group to enhance binding affinity. For example, fluorinated analogs (e.g., 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid derivatives) show improved target engagement .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, guiding synthetic prioritization .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Flow chemistry : Continuous flow systems improve reaction consistency and reduce byproducts in multi-step syntheses .

- In-line analytics : Implement real-time monitoring (e.g., FTIR) to detect impurities during scale-up .

Methodological Recommendations

- Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies .

- Safety protocols : Follow first-aid measures for chemical exposure (e.g., eye flushing with water for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.